molecular formula C18H16N2O5S2 B2537411 Ethyl 2-(3-(methylsulfonyl)benzamido)benzo[d]thiazole-6-carboxylate CAS No. 896294-66-9

Ethyl 2-(3-(methylsulfonyl)benzamido)benzo[d]thiazole-6-carboxylate

Cat. No. B2537411
CAS RN: 896294-66-9
M. Wt: 404.46
InChI Key: VFLBBBYFUVKWEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-(methylsulfonyl)benzamido)benzo[d]thiazole-6-carboxylate is a chemical compound that likely contains a benzothiazole core . Benzothiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . It is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 2-(3-(methylsulfonyl)benzamido)benzo[d]thiazole-6-carboxylate in lab experiments include its unique structure and properties, which make it a versatile building block for the synthesis of new materials and drugs. However, the limitations of using this compound include its relatively complex synthesis method and the need for specialized equipment and expertise to work with it.

Future Directions

There are several future directions for research on Ethyl 2-(3-(methylsulfonyl)benzamido)benzo[d]thiazole-6-carboxylate. In medicine, this compound could be further developed as a potential anti-inflammatory and anti-tumor drug. In biochemistry, this compound could be used to study the structure and function of DNA-binding proteins. In materials science, this compound could be used to form new materials with unique optical and electronic properties. Additionally, further research could be conducted to optimize the synthesis method of this compound and to develop new methods for working with this compound in the lab.

Synthesis Methods

The synthesis of Ethyl 2-(3-(methylsulfonyl)benzamido)benzo[d]thiazole-6-carboxylate involves several steps, including the reaction of 2-aminobenzoic acid with methylsulfonyl chloride to form 2-(methylsulfonyl)benzoic acid. This compound is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminothiophenol to form the final product.

Scientific Research Applications

Ethyl 2-(3-(methylsulfonyl)benzamido)benzo[d]thiazole-6-carboxylate has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. In biochemistry, this compound has been used as a probe to study the binding of proteins to DNA. In materials science, this compound has been used as a building block for the synthesis of novel organic materials with unique properties.

properties

IUPAC Name

ethyl 2-[(3-methylsulfonylbenzoyl)amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S2/c1-3-25-17(22)12-7-8-14-15(10-12)26-18(19-14)20-16(21)11-5-4-6-13(9-11)27(2,23)24/h4-10H,3H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLBBBYFUVKWEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.